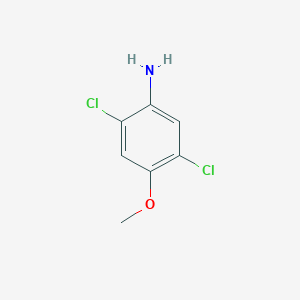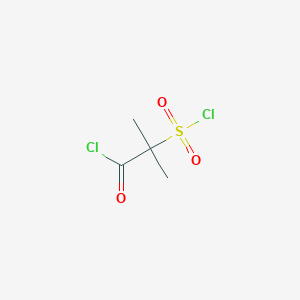![molecular formula C22H25ClN4O3S B2581739 N-(4-((4-(1H-benzo[d]imidazol-2-yl)pipéridin-1-yl)sulfonyl)phényl)-4-chlorobutanamide CAS No. 886888-52-4](/img/structure/B2581739.png)
N-(4-((4-(1H-benzo[d]imidazol-2-yl)pipéridin-1-yl)sulfonyl)phényl)-4-chlorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzimidazole ring, a piperidine ring, a sulfonyl group, and a chlorobutanamide group . Benzimidazole is a type of organic compound that consists of a benzene ring fused to an imidazole ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an R group . Chlorobutanamide refers to an amide group attached to a four-carbon chain with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups . The benzimidazole and piperidine rings are likely to contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present . For example, the amide group might undergo hydrolysis, and the benzimidazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the sulfonyl and amide groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Activité antimicrobienne
Les composés contenant le noyau benzimidazole, comme , ont été trouvés pour présenter une activité antimicrobienne prometteuse . Ils peuvent potentiellement être utilisés dans le développement de nouveaux médicaments pour lutter contre la résistance antimicrobienne des agents pathogènes .
Activité anticancéreuse
Les dérivés benzimidazoliques ont montré un potentiel en tant qu'agents anticancéreux. Ils ont été trouvés pour présenter des effets antiprolifératifs contre certains types de cellules cancéreuses, telles que les lignées de cellules cancéreuses du sein .
Activité anti-inflammatoire
Les dérivés benzimidazoliques auraient également des propriétés anti-inflammatoires . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires.
Activité antivirale
Les composés contenant le noyau benzimidazole ont montré une activité antivirale . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antiviraux.
Inhibition de l'inflammasome NLRP3
Des composés similaires à ont été trouvés pour inhiber l'inflammasome NLRP3, un complexe protéique impliqué dans la réponse immunitaire . Cela pourrait potentiellement être utilisé dans le traitement des maladies liées au système immunitaire.
Activité antihypertensive
Les dérivés benzimidazoliques ont été trouvés pour présenter une activité antihypertensive . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments pour le traitement de l'hypertension.
Activité inhibitrice de la pompe à protons
Les composés contenant le noyau benzimidazole ont été trouvés pour présenter une activité inhibitrice de la pompe à protons . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments pour le traitement d'affections comme le reflux acide et les ulcères d'estomac.
Activité anthelminthique
Les dérivés benzimidazoliques auraient également des propriétés anthelminthiques (antiparasitaires) . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments pour le traitement des infections parasitaires.
Mécanisme D'action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds is known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The benzimidazole ring is known to bind with DNA, inhibiting DNA replication and transcription processes . Additionally, the compound has been shown to inhibit elastase, an enzyme involved in the breakdown of elastin, which is crucial for maintaining the elasticity of tissues . The sulfonyl group enhances the compound’s ability to form hydrogen bonds, facilitating its interaction with various proteins and enzymes.
Cellular Effects
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide has significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by binding to DNA and inhibiting transcription factors. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide involves several key interactions at the molecular level. The benzimidazole ring binds to DNA, inhibiting replication and transcription processes . The piperidine moiety interacts with various proteins, altering their conformation and activity. The sulfonyl group forms hydrogen bonds with enzymes, inhibiting their catalytic activity. These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored.
Dosage Effects in Animal Models
The effects of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and modulates gene expression . At higher doses, toxic effects can be observed, including damage to tissues and organs . Threshold effects have been noted, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its therapeutic potential .
Metabolic Pathways
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide within cells and tissues are facilitated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues is influenced by its ability to bind to plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy and specificity .
Propriétés
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-chlorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S/c23-13-3-6-21(28)24-17-7-9-18(10-8-17)31(29,30)27-14-11-16(12-15-27)22-25-19-4-1-2-5-20(19)26-22/h1-2,4-5,7-10,16H,3,6,11-15H2,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMSIJIADAZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2581656.png)
![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)


![3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2581667.png)
![2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2581668.png)
![Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2581669.png)
![(E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2581673.png)

![Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate](/img/structure/B2581675.png)
amine hydrochloride](/img/structure/B2581676.png)


